molecular formula C19H18N2O2 B1614163 2-Cyano-4'-morpholinomethyl benzophenone CAS No. 898769-74-9

2-Cyano-4'-morpholinomethyl benzophenone

Cat. No.: B1614163
CAS No.: 898769-74-9
M. Wt: 306.4 g/mol
InChI Key: WGZGCIHFMBBQNN-UHFFFAOYSA-N
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Description

2-Cyano-4’-morpholinomethyl benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a cyano group and a morpholinomethyl group attached to the benzophenone core. This compound is commonly used as a photoinitiator in the polymer industry and has shown potential in medical and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4’-morpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with morpholine and a cyanating agent. One common method involves the use of benzoyl chloride, morpholine, and a cyanating agent such as sodium cyanide under controlled conditions . The reaction is carried out in an organic solvent, typically at elevated temperatures, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Cyano-4’-morpholinomethyl benzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzophenone oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

2-Cyano-4’-morpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions, enabling the formation of polymers under UV light.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of coatings, adhesives, and inks due to its photoinitiating properties

Mechanism of Action

The mechanism of action of 2-Cyano-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. In biological applications, the compound’s ability to generate reactive oxygen species under light exposure is exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler derivative without the cyano and morpholinomethyl groups.

    4-Cyano-4’-morpholinomethyl benzophenone: A closely related compound with similar functional groups but different substitution patterns.

    2-Cyano-4’-methylbenzophenone: Another derivative with a methyl group instead of the morpholinomethyl group.

Uniqueness

2-Cyano-4’-morpholinomethyl benzophenone is unique due to its combination of a cyano group and a morpholinomethyl group, which imparts distinct photoinitiating and reactive properties. This makes it particularly valuable in applications requiring precise control over polymerization and in research exploring new therapeutic approaches.

Properties

IUPAC Name

2-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-17-3-1-2-4-18(17)19(22)16-7-5-15(6-8-16)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZGCIHFMBBQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642621
Record name 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-74-9
Record name 2-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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